3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane
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Overview
Description
3-(Bromomethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a bromomethyl group attached to a cyclobutyl ring, which is fused to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced photochemical techniques and catalysts to ensure high efficiency and yield. The scalability of these methods is crucial for industrial applications, and ongoing research aims to optimize these processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: The unique structure of this compound makes it valuable for the development of new materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The bicyclic framework provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures, such as 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane.
Cyclopropane Derivatives: Compounds with cyclopropane rings fused to other ring systems.
Uniqueness
3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a bromomethyl group and a cyclobutyl ring fused to a bicyclo[3.1.0]hexane framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H17Br |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Br/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
InChI Key |
BYLJKMVJJLZYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC3CC3C2)CBr |
Origin of Product |
United States |
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